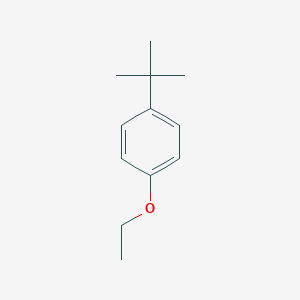
p-tert-Butylphenetole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-tert-Butylphenetole is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis
p-tert-Butylphenetole is utilized as a reagent in organic synthesis. Its ether functionality allows it to participate in nucleophilic substitution reactions, making it valuable in the production of more complex organic molecules. For instance:
- Synthesis of Phenolic Compounds : It serves as a precursor for synthesizing various phenolic derivatives, which are important in the production of antioxidants and stabilizers used in plastics and food products.
- Pharmaceutical Intermediates : The compound can be modified to produce intermediates for pharmaceuticals, enhancing the efficiency of drug synthesis.
Pharmaceutical Applications
The compound has shown promise in medicinal chemistry:
- Antioxidant Properties : Similar to other tert-butyl phenolic compounds, this compound exhibits antioxidant activity. This property is beneficial in developing formulations aimed at reducing oxidative stress, which is linked to various diseases such as neurodegenerative disorders and cancer .
- Potential Therapeutic Uses : Research indicates that derivatives of this compound may have neuroprotective effects, contributing to therapeutic strategies for conditions like ischemic stroke .
Environmental Applications
This compound's environmental implications are significant:
- Biodegradation Studies : Studies have shown that certain bacterial strains can degrade this compound, indicating its potential use in bioremediation processes . This could help mitigate pollution from industrial sources.
- Impact on Aquatic Life : The compound's interaction with estrogen receptors raises concerns about its ecological impact, particularly regarding aquatic organisms . Understanding these interactions is crucial for assessing environmental risks.
Case Study 1: Antioxidant Activity
Research has demonstrated that this compound derivatives can inhibit lipid peroxidation in biological systems. In vitro studies showed reduced oxidative damage in neuronal cells exposed to glutamate, suggesting potential applications in neuroprotection .
Case Study 2: Biodegradation
A study focusing on the biodegradation of this compound identified specific bacterial strains capable of utilizing the compound as a carbon source. This research highlights the feasibility of using microbial processes to clean up environments contaminated with this compound .
Propriétés
Numéro CAS |
17269-94-2 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
1-tert-butyl-4-ethoxybenzene |
InChI |
InChI=1S/C12H18O/c1-5-13-11-8-6-10(7-9-11)12(2,3)4/h6-9H,5H2,1-4H3 |
Clé InChI |
RMSGBIDKBWPHMJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(C)(C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)C(C)(C)C |
Key on ui other cas no. |
17269-94-2 |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















